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Introduction
Myelin Basic Protein (MBP) is a critical structural component of the myelin sheath in the

central nervous system (CNS). Its primary function is to ensure the compaction of the myelin

layers, which is essential for the rapid saltatory conduction of nerve impulses. Deficiency or

dysfunction of MBP leads to severe dysmyelination, resulting in a range of neurological deficits.

Animal models of MBP deficiency have been instrumental in elucidating the pathophysiology of

demyelinating diseases, such as multiple sclerosis and certain leukodystrophies, and serve as

invaluable tools for the development and testing of novel therapeutic strategies.

This technical guide provides a comprehensive overview of the most widely used animal

models of MBP deficiency, with a focus on their genetic basis, key phenotypic characteristics,

and their applications in neuroscience research. We present quantitative data in structured

tables for easy comparison, detailed experimental protocols for key analyses, and

visualizations of relevant signaling pathways.

Core Animal Models of MBP Deficiency
The most extensively studied animal models of MBP deficiency are murine models, primarily

the shiverer and myelin deficient mice. These models are characterized by a severe lack of

compact myelin in the CNS, leading to a distinct set of neurological symptoms.
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The Shiverer (shi/shi) Mouse
The shiverer mouse is an autosomal recessive mutant characterized by an almost complete

absence of MBP in the CNS.[1] This is due to a large deletion in the Mbp gene, spanning from

intron 1 to exon 6.[2] The absence of MBP prevents the formation of the major dense line in the

myelin sheath, leading to a lack of compaction.[3]

Phenotype:

Behavioral: Homozygous shiverer mice (shi/shi) exhibit a characteristic tremor, or "shivering,"

beginning at around 12 days of age.[2] This is followed by progressive ataxia, seizures, and

a significantly shortened lifespan.[2][4]

Neuropathological: The CNS of shiverer mice is severely hypomyelinated. While

oligodendrocytes are present and extend processes to wrap axons, these sheaths fail to

compact.[1] The peripheral nervous system (PNS) is largely unaffected, with only mild

hypomyelination.[2]

The Myelin Deficient (mld) Mouse
The myelin deficient (mld) mouse is an allele of the shiverer mouse and presents a less severe,

though still significant, dysmyelinating phenotype. The genetic basis of the mld mutation is a

tandem duplication and inversion of the Mbp gene, which leads to the production of antisense

RNA that interferes with the translation of functional MBP protein.

Phenotype:

Behavioral: Similar to shiverer mice, mld mice display tremors and a shortened lifespan,

though the onset of symptoms is often later and the progression is slower.

Neuropathological:mld mice have a greater degree of CNS myelination compared to shiverer

mice, but the myelin that is present is poorly compacted and abnormal.

Quantitative Data Summary
The following tables summarize key quantitative data from studies on shiverer mice compared

to wild-type controls.
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Table 1: Lifespan of MBP Deficient Mouse Models

Animal Model Genotype
Median Lifespan
(days)

Key Observations

Wild-Type +/+ >700 Normal lifespan.

Shiverer shi/shi 50-100

Premature death due

to severe neurological

deficits.[2][3][5]

quaking x shiverer qk/qk; shi/shi >100

Double mutant

survives for a

significant period

without any CNS

myelin.[6]

Shiverer with hGRP

transplant
shi/shi >400 (48% survival)

Transplantation of

human glial-restricted

progenitors

significantly extends

lifespan.[7]

Table 2: Axonal and Myelin Properties in Shiverer Mice
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Parameter Animal Model Value Method

Myelin Thickness (g-

ratio)
Wild-Type ~0.75-0.80 Electron Microscopy

Shiverer
Approaching 1.0

(unmyelinated)
Electron Microscopy

Axon Diameter Wild-Type Optic Nerve

Predominantly 0.2-0.4

µm² (medium) and

>0.4 µm² (large)

Electron

Microscopy[1]

Shiverer Optic Nerve

Higher percentage of

small axons (<0.2

µm²)

Electron

Microscopy[1]

Microtubule Density

(optic nerve axons)
Wild-Type 54 MTs/µm²

Electron

Microscopy[8]

Shiverer 125-130 MTs/µm²
Electron

Microscopy[8]

Table 3: Electrophysiological Properties of Shiverer Mouse Axons

Parameter Animal Model Observation

Compound Action Potential

(CAP) Amplitude
Shiverer (spinal cord) Reduced

Conduction Velocity Shiverer (spinal cord) Reduced

Excitability Shiverer (spinal cord) Reduced

High-Frequency Conduction Shiverer (spinal cord) Greater degree of failure

Flash Visual Evoked Potentials

(FVEPs)
Shiverer

Significantly delayed implicit

times.

Experimental Protocols
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This section provides detailed methodologies for key experiments commonly performed in the

study of MBP deficient animal models.

Behavioral Analysis: The SHIRPA Protocol
The SHIRPA (SmithKline Beecham, Harwell, Imperial College, Royal London Hospital,

phenotype assessment) protocol is a comprehensive, semi-quantitative screen for mouse

phenotype assessment.

Primary Screen Workflow:

Observation of undisturbed behavior in a viewing jar:

Place the mouse in a cylindrical viewing jar (15 cm diameter, 20 cm high).

Observe for 5 minutes and score for body position, spontaneous activity, respiratory rate,

and tremor.

Arena observation:

Transfer the mouse to a clean cage base.

Observe gait, pelvic elevation, tail position, and exploratory behavior.

Supine restraint and manipulation:

Gently restrain the mouse in a supine position.

Assess body tone, pinna reflex, corneal reflex, and whisker touch reflex.

Observe for any abnormal vocalization.

Inverted screen test:

Place the mouse on a wire grid and invert it.

Record the time the mouse remains on the grid (up to 60 seconds).

Grip strength test:
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Allow the mouse to grip a horizontal wire connected to a force gauge.

Gently pull the mouse by the tail until it releases its grip.

Record the peak force generated.

Myelin Staining: Luxol Fast Blue
Luxol Fast Blue (LFB) is a commonly used stain for myelin.

Protocol for Paraffin-Embedded Sections:

Deparaffinization and Rehydration:

Immerse slides in xylene (2 changes, 5 minutes each).

Rehydrate through a graded series of ethanol (100%, 95%, 70%; 3 minutes each).

Rinse in distilled water.

Staining:

Incubate slides in LFB solution (0.1% LFB in 95% ethanol with 0.05% acetic acid) at 56-

60°C overnight.

Differentiation:

Rinse off excess stain with 95% ethanol.

Rinse in distilled water.

Immerse slides in 0.05% lithium carbonate solution for 30 seconds.

Differentiate in 70% ethanol for 30 seconds.

Rinse in distilled water.

Check microscopically until gray and white matter are clearly distinguished.
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Counterstaining (optional):

Counterstain with Cresyl Violet solution.

Dehydration and Mounting:

Dehydrate through a graded series of ethanol (70%, 95%, 100%).

Clear in xylene.

Mount with a resinous mounting medium.

Transmission Electron Microscopy (TEM) of Optic Nerve
Protocol for Myelin Ultrastructure Analysis:

Perfusion and Fixation:

Anesthetize the mouse and perform transcardial perfusion with a fixative solution (e.g.,

2.5% glutaraldehyde and 2% paraformaldehyde in 0.1 M cacodylate buffer).

Dissect the optic nerves and post-fix in the same fixative overnight at 4°C.[6]

Processing:

Rinse in cacodylate buffer.

Post-fix in 1% osmium tetroxide in cacodylate buffer.

Dehydrate through a graded series of ethanol and propylene oxide.

Embedding:

Infiltrate and embed the tissue in an epoxy resin (e.g., Epon).

Polymerize at 60°C for 48 hours.

Sectioning:
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Cut semi-thin sections (1 µm) and stain with toluidine blue for light microscopy to identify

areas of interest.

Cut ultra-thin sections (70-90 nm) using an ultramicrotome with a diamond knife.

Staining and Imaging:

Mount sections on copper grids.

Stain with uranyl acetate and lead citrate.

Examine and photograph using a transmission electron microscope.

In Vitro Electrophysiology: Brain Slice Recordings
Protocol for assessing axonal conduction properties:

Slice Preparation:

Anesthetize the mouse and decapitate.

Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid

(aCSF).

Cut coronal or sagittal slices (e.g., 300 µm thick) containing the region of interest (e.g.,

corpus callosum) using a vibratome.

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

Recording:

Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at a

physiological temperature (e.g., 32-34°C).

Place a stimulating electrode on one side of the white matter tract and a recording

electrode on the other side.

Deliver electrical stimuli and record the evoked compound action potentials (CAPs).
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Data Analysis:

Measure the amplitude, latency, and area of the CAPs.

Calculate the conduction velocity based on the latency and the distance between the

stimulating and recording electrodes.

Signaling Pathways in MBP Function and Deficiency
While MBP is primarily a structural protein, it is also involved in signaling pathways that

regulate oligodendrocyte differentiation and myelin formation. Its absence disrupts these

pathways, contributing to the dysmyelinating phenotype.

Fyn Kinase Signaling in MBP Gene Transcription
The Src-family tyrosine kinase Fyn plays a crucial role in the initiation of myelination by

stimulating the transcription of the Mbp gene.[9][10]
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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